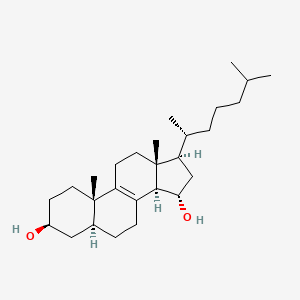

Cholest-8-ene-3,15-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cholest-8-ene-3,15-diol is a sterol derivative with significant biological activity. It is a hydroxylated form of cholesterol, featuring hydroxyl groups at the 3 and 15 positions on the cholest-8-ene backbone. This compound is known for its role in inhibiting sterol synthesis and has been studied for its effects on various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholest-8-ene-3,15-diol can be synthesized through the hydroboration of cholesta-8,14-dien-3-ol. The process involves the addition of borane to the double bond, followed by oxidation to introduce the hydroxyl groups at the 3 and 15 positions . The reaction conditions typically include the use of borane-tetrahydrofuran complex and hydrogen peroxide in an alkaline medium.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving sterol intermediates. The scalability of the process would depend on the availability of starting materials and the efficiency of the hydroboration and oxidation steps.

Análisis De Reacciones Químicas

Types of Reactions: Cholest-8-ene-3,15-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bond in the cholest-8-ene backbone can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate in an acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Cholest-8-ene-3,15-dione.

Reduction: Cholestane-3,15-diol.

Substitution: this compound esters or ethers.

Aplicaciones Científicas De Investigación

Cholest-8-ene-3,15-diol has been extensively studied for its role in inhibiting sterol synthesis. It has shown significant activity in lowering the levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured mammalian cells . This makes it a valuable compound in the study of cholesterol metabolism and potential therapeutic applications for hypercholesterolemia. Additionally, its effects on cellular processes make it a useful tool in biochemical and pharmacological research.

Mecanismo De Acción

The primary mechanism of action of cholest-8-ene-3,15-diol involves the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in the mevalonate pathway of cholesterol synthesis . By reducing the activity of this enzyme, this compound effectively lowers cholesterol levels in cells. The compound also influences the conformation of sterol intermediates, further impacting sterol synthesis.

Comparación Con Compuestos Similares

Cholest-8(14)-ene-3,15-diol: Another hydroxylated sterol with similar inhibitory effects on sterol synthesis.

Cholest-5-ene-3,15-diol: A sterol with a different double bond position but similar biological activity.

Cholest-8-ene-3,15-dione: The oxidized form of cholest-8-ene-3,15-diol.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its potent inhibitory effects on sterol synthesis. Its ability to lower cholesterol levels in mammalian cells makes it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

73390-02-0 |

|---|---|

Fórmula molecular |

C27H46O2 |

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(3S,5S,10S,13R,14R,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,23-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,23-,24+,25-,26+,27-/m1/s1 |

Clave InChI |

VEMUQVCEZWKJCR-ITGUWCBGSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |

SMILES canónico |

CC(C)CCCC(C)C1CC(C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.